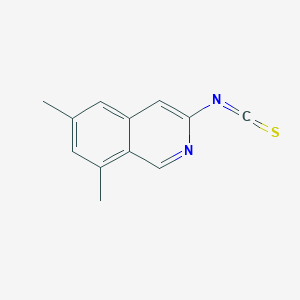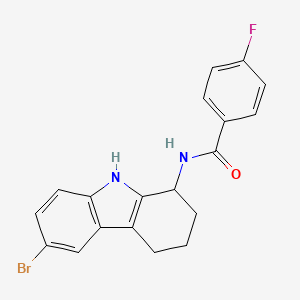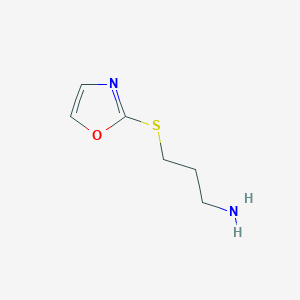
methyl (2S)-2,3-diaminopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (2S)-2,3-diaminopropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of two amino groups attached to a propionic acid backbone, with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2,3-diaminopropanoate can be achieved through several methods. One common approach involves the esterification of 2,3-diaminopropionic acid with methanol in the presence of an acid catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In industrial settings, the production of amino acid methyl esters, including this compound, often involves the use of protic acids like hydrochloric acid or sulfuric acid. These acids facilitate the esterification process, converting amino acids into their corresponding methyl esters .
Análisis De Reacciones Químicas
Types of Reactions
methyl (2S)-2,3-diaminopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The amino groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used to reduce the ester group.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
methyl (2S)-2,3-diaminopropanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies related to amino acid metabolism and enzyme interactions.
Industry: It is utilized in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of methyl (2S)-2,3-diaminopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. This interaction can lead to various biochemical effects, depending on the specific pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2,3-Diamino-propionic acid: The parent compound without the methyl ester group.
(2S)-2,3-Diamino-butyric acid: A similar compound with an additional carbon in the backbone.
(2S)-2,3-Diamino-propionic acid ethyl ester: An ester derivative with an ethyl group instead of a methyl group.
Uniqueness
methyl (2S)-2,3-diaminopropanoate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. The presence of the methyl ester group, in particular, influences its solubility and reactivity in various chemical and biological contexts .
Propiedades
Fórmula molecular |
C4H10N2O2 |
|---|---|
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
methyl (2S)-2,3-diaminopropanoate |
InChI |
InChI=1S/C4H10N2O2/c1-8-4(7)3(6)2-5/h3H,2,5-6H2,1H3/t3-/m0/s1 |
Clave InChI |
WLXXVJOVQCQAMX-VKHMYHEASA-N |
SMILES isomérico |
COC(=O)[C@H](CN)N |
SMILES canónico |
COC(=O)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[[5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-1-yl]-2-fluorobenzoyl]amino]-3,5-dimethylbenzoate](/img/structure/B8467738.png)




![N-(6-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B8467765.png)


![(3R,4S,5S,6R)-2-(4-bromo-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)meth yl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B8467801.png)
![2-[(2-Hydroxymethylphenyl)hydrazono]malononitrile](/img/structure/B8467809.png)



![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B8467843.png)
